Tert-butyl 3-aminocyclobutanecarboxylate

GABA receptor pharmacology Neurochemistry Conformational restriction

Tert-butyl 3-aminocyclobutanecarboxylate (CAS 957793-95-2) is a cis-configured cyclobutane amino acid ester with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol. The compound belongs to the 3-aminocyclobutanecarboxylic acid (3-ACBC) scaffold class, which serves as a conformationally restricted analog of γ-aminobutyric acid (GABA).

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 957793-95-2
Cat. No. B8818320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-aminocyclobutanecarboxylate
CAS957793-95-2
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC(C1)N
InChIInChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5,10H2,1-3H3
InChIKeyKNRNVMUJMBOCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-aminocyclobutanecarboxylate (CAS 957793-95-2): A Conformationally Restricted cis-Cyclobutane Amino Acid Scaffold for Medicinal Chemistry


Tert-butyl 3-aminocyclobutanecarboxylate (CAS 957793-95-2) is a cis-configured cyclobutane amino acid ester with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol . The compound belongs to the 3-aminocyclobutanecarboxylic acid (3-ACBC) scaffold class, which serves as a conformationally restricted analog of γ-aminobutyric acid (GABA) [1]. The tert-butyl ester moiety enhances lipophilicity, influencing solubility in organic solvents and biological systems, while the cyclobutane ring imposes structural rigidity that constrains molecular conformation . The cis configuration places the amino and carboxylate groups on the same face of the cyclobutane ring, creating a defined spatial orientation that differs fundamentally from its trans isomer (CAS 1192547-86-6) .

Why In-Class Cyclobutane Amino Acid Esters Cannot Be Interchanged with Tert-butyl 3-aminocyclobutanecarboxylate


Generic substitution among 3-aminocyclobutanecarboxylate derivatives is inadvisable due to three non-interchangeable molecular features. First, cis/trans stereochemistry dictates biological recognition: the cis isomer (CAS 957793-95-2) displays higher inhibitory potency for GABA uptake and greater utilization in transamination compared to the trans isomer, reflecting specific steric prerequisites for these processes [1]. Second, the tert-butyl ester protecting group is acid-labile, enabling controlled deprotection under acidic conditions to yield the free carboxylic acid—a property not shared by methyl ester analogs that require different deprotection strategies [2]. Third, the free base form versus hydrochloride salt form impacts solubility profile and formulation compatibility . These differences mean that procurement decisions based purely on scaffold similarity without stereochemical and functional group specification will result in chemically distinct starting materials with divergent downstream outcomes.

Tert-butyl 3-aminocyclobutanecarboxylate Quantitative Differentiation Evidence: Direct Comparator Data


Cis vs. Trans Stereochemistry: Quantified Differences in GABA Uptake Inhibition and Transamination Activity

The cis-3-aminocyclobutanecarboxylic acid scaffold, of which CAS 957793-95-2 is the tert-butyl ester derivative, demonstrates stereochemistry-dependent biological activity that distinguishes it from the trans isomer. The cis isomer displayed weak to moderate GABA-like activity across three assay systems: (1) inhibition of GABA uptake in rat brain minislices, (2) inhibition of sodium-independent GABA binding to rat brain membranes, and (3) utilization in transamination [1]. Critically, the inhibitory potency of uptake and utilization in transamination of the cis isomer was quantitatively higher than that of the trans isomer [2]. This stereochemical selectivity reflects specific steric prerequisites for the molecular recognition processes and establishes the cis configuration as the biologically active scaffold in GABA-mimetic applications.

GABA receptor pharmacology Neurochemistry Conformational restriction

Conformational Restriction as a Scaffold Differentiation Strategy: Cyclobutane vs. Linear GABA Analogs

The cyclobutane ring in CAS 957793-95-2 imposes conformational rigidity that constrains the spatial orientation of the amino and carboxylate functional groups . This structural constraint differentiates cyclobutane amino acids from linear GABA analogs (e.g., γ-aminobutyric acid itself) and from conformationally flexible β-alanine derivatives. Cyclobutane amino acids serve as promising scaffolds in drug design due to their conformational rigidity, with both cis and trans isomers established as useful building blocks for drug discovery targeting GABA receptors and cholesteryl ester transfer protein (CETP) inhibitors [1]. The tert-butyl ester form (CAS 957793-95-2) specifically enables incorporation into peptide and small molecule syntheses with orthogonal protection strategies.

Conformational restriction Drug design Scaffold rigidity

Lipophilicity Modulation: tert-Butyl Ester vs. Free Carboxylic Acid (LogP Difference)

The tert-butyl ester moiety in CAS 957793-95-2 enhances lipophilicity compared to the free carboxylic acid form (cis-3-aminocyclobutanecarboxylic acid, CAS 74316-27-1), which influences solubility in organic solvents and biological systems . The calculated LogP for cis-tert-butyl 3-aminocyclobutanecarboxylate is 1.7657, with a polar surface area of 52.32 Ų . In contrast, the free acid form (cis-3-ACBC) is significantly more polar and water-soluble due to the ionizable carboxylic acid group. This LogP difference enables the tert-butyl ester to serve as a lipophilic prodrug or protected intermediate that can be deprotected to release the active free acid under physiological or synthetic conditions.

Lipophilicity LogP ADME optimization

Synthetic Accessibility: Validated Route from 1,1-Cyclobutanedicarboxylic Acid

An expedient synthetic approach to cis- and trans-3-aminocyclobutanecarboxylic acids was developed starting from 1,1-cyclobutanedicarboxylic acid, with stereochemistry established by nuclear Overhauser effect spectroscopy (NOESY) experiments [1]. This validated synthetic route addresses limitations of prior multistep sequences and difficult starting materials. The tert-butyl ester derivative (CAS 957793-95-2) is prepared via esterification of the carboxylic acid with tert-butyl alcohol or via substitution reaction between tert-butyl alcohol and chloroformate . The existence of a peer-reviewed, reproducible synthetic pathway starting from commercially available 1,1-cyclobutanedicarboxylic acid distinguishes this compound from less accessible constrained amino acid scaffolds that require more complex synthetic routes.

Synthetic methodology Building block availability Process chemistry

Tert-butyl 3-aminocyclobutanecarboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


GABA-Mimetic Drug Discovery Requiring Stereochemically Defined cis-Constrained Scaffolds

Researchers developing conformationally restricted GABA analogs for neurological indications should prioritize CAS 957793-95-2 over the trans isomer (CAS 1192547-86-6) or free acid forms. The cis configuration demonstrates higher inhibitory potency for GABA uptake and greater utilization in transamination compared to the trans isomer in direct head-to-head neurochemical assays [1]. This stereochemical advantage translates to biological activity differences that cannot be achieved with the trans isomer or with flexible linear GABA analogs. The tert-butyl ester protection enables controlled incorporation into peptide and small molecule syntheses with subsequent acid-catalyzed deprotection to reveal the active free acid.

Peptide and Small Molecule Synthesis Requiring Orthogonal Protection and Lipophilic Intermediates

For synthetic chemists requiring protected amino acid building blocks with enhanced organic solvent solubility, CAS 957793-95-2 provides a calculated LogP of 1.7657 compared to the more polar free acid form [1]. The tert-butyl ester group is selectively cleavable under acidic conditions (e.g., TFA or HCl), enabling orthogonal protection strategies in multi-step syntheses where base-labile protecting groups (e.g., Fmoc) are also employed. This orthogonal deprotection capability distinguishes the tert-butyl ester from methyl ester analogs and free acids, providing synthetic flexibility not available with alternative forms [2].

CETP Inhibitor and Metabolic Disease Target Scaffold Development

Medicinal chemistry programs targeting cholesteryl ester transfer protein (CETP) inhibition or metabolic disease pathways should consider CAS 957793-95-2 as a validated building block. Cyclobutane amino acids have been explicitly identified as useful building blocks for drug discovery targeting CETP inhibitors, with both cis and trans isomers serving as conformationally restricted scaffolds [1]. The tert-butyl ester derivative provides the lipophilicity and protection necessary for incorporation into lead optimization campaigns. Selection of the cis isomer specifically may be critical when spatial orientation of the amino and carboxylate groups influences target binding.

PROTAC Linker Development Requiring Defined Spatial Geometry

The cis-3-aminocyclobutanecarboxylic acid scaffold serves as a PROTAC (PROteolysis TArgeting Chimera) linker component that can be used in the synthesis of targeted protein degradation molecules [1]. The conformationally restricted cyclobutane ring imposes defined spatial orientation of linker attachment points, which is critical for optimizing ternary complex formation between the target protein, PROTAC molecule, and E3 ligase. CAS 957793-95-2 provides the protected form of this scaffold, enabling incorporation into PROTAC syntheses with orthogonal deprotection compatibility. The cis configuration provides distinct spatial geometry compared to the trans isomer, which may influence PROTAC efficacy and selectivity.

Quote Request

Request a Quote for Tert-butyl 3-aminocyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.